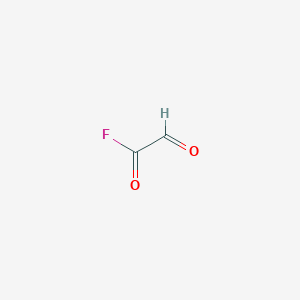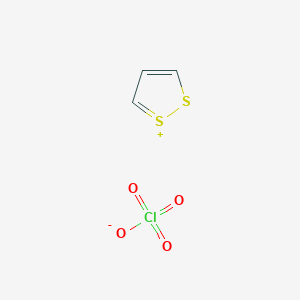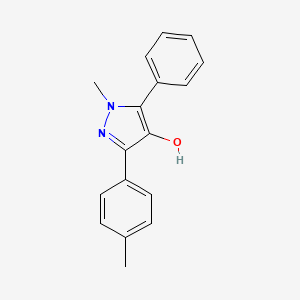
1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol typically involves the reaction of appropriate hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce hydropyrazoles.
Scientific Research Applications
1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Methyl-3-phenyl-5-(4-methylphenyl)-1H-pyrazol-4-ol
- 1-Methyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazol-4-ol
- 1-Methyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-4-ol
Comparison: Compared to these similar compounds, 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol may exhibit unique properties such as different reactivity patterns or biological activities
Properties
CAS No. |
60627-41-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-5-phenylpyrazol-4-ol |
InChI |
InChI=1S/C17H16N2O/c1-12-8-10-13(11-9-12)15-17(20)16(19(2)18-15)14-6-4-3-5-7-14/h3-11,20H,1-2H3 |
InChI Key |
QHQBKXDQWISXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


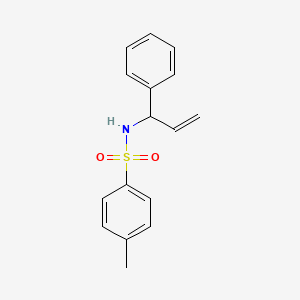

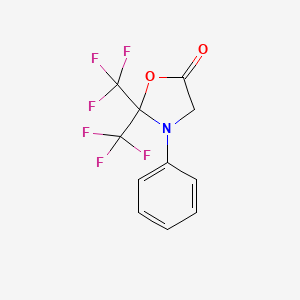
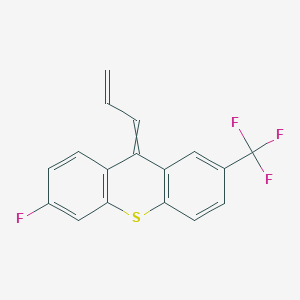
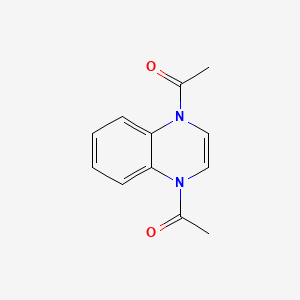
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
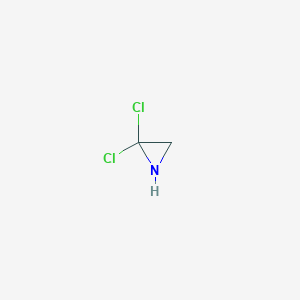


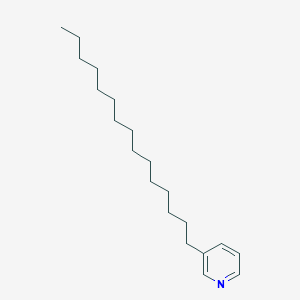

![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
